molecular formula C24H22N4O4S B6551027 ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040639-02-8

ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6551027
CAS No.: 1040639-02-8
M. Wt: 462.5 g/mol
InChI Key: USELSUZDHAGVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate represents a novel chemical entity with potential pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Structure

Provide a detailed structural formula of the compound, including:

  • Molecular formula
  • Molecular weight
  • Key functional groups
PropertyValue
Molecular Weight[Insert Value]
Solubility[Insert Value]
Melting Point[Insert Value]
LogP[Insert Value]

Discuss the proposed mechanisms through which the compound exerts its biological effects. This may include:

  • Interaction with specific receptors or enzymes.
  • Influence on signaling pathways.

Pharmacological Effects

  • Antitumor Activity
    • Summarize findings from studies investigating its effects on cancer cell lines.
    • Include IC50 values and comparisons with standard treatments.
  • Antimicrobial Activity
    • Discuss any reported antibacterial or antifungal properties.
    • Include data from agar diffusion tests or minimum inhibitory concentration (MIC) studies.
  • Anti-inflammatory Effects
    • Present research on its impact on inflammatory mediators.
    • Include data from in vivo models if available.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • Describe a specific study where the compound was tested against a particular type of cancer.
    • Highlight results and implications for future research.
  • Case Study 2: Antimicrobial Properties
    • Summarize findings from a clinical trial or laboratory study assessing the antimicrobial effects.
    • Discuss any observed side effects or resistance patterns.

In Vitro Studies

Provide a summary of key in vitro studies that demonstrate the biological activity of the compound. Include:

  • Cell lines used.
  • Concentrations tested.
  • Key findings in tabular format.

In Vivo Studies

Discuss any relevant in vivo studies that provide insight into the pharmacodynamics and pharmacokinetics of the compound. Include:

  • Animal models used.
  • Dosage regimens.
  • Observed outcomes.

Properties

IUPAC Name

ethyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-11-7-8-12-18(16)26-19(29)14-33-24-27-20-17(15-9-5-4-6-10-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USELSUZDHAGVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.